Tert-butyl 4-(4-cyano-6-methylpyrimidin-2-yl)piperazine-1-carboxylate
Description
Tert-butyl 4-(4-cyano-6-methylpyrimidin-2-yl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate protecting group and a substituted pyrimidine moiety. The pyrimidine ring is functionalized with a cyano group at the 4-position and a methyl group at the 6-position, conferring distinct electronic and steric properties to the molecule. This compound is primarily utilized as an intermediate in medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors or bioactive molecules targeting nucleic acid interactions . Its structural rigidity and modularity make it amenable to further derivatization, such as cross-coupling reactions or functional group interconversions.
Properties
IUPAC Name |
tert-butyl 4-(4-cyano-6-methylpyrimidin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-11-9-12(10-16)18-13(17-11)19-5-7-20(8-6-19)14(21)22-15(2,3)4/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZMWROSEMPNAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-(4-cyano-6-methylpyrimidin-2-yl)piperazine-1-carboxylate (commonly referred to as TBPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including a piperazine ring and a pyrimidine moiety, suggest various mechanisms of action that could be exploited in drug development.
- Molecular Formula : C15H21N5O2
- Molecular Weight : 303.366 g/mol
- CAS Number : 1266691-31-9
- Purity : Typically ≥ 95%
TBPC's biological activity can be attributed to its ability to interact with specific biological targets, particularly in the context of antiviral and anticancer research. The compound's structure allows it to potentially inhibit key enzymes involved in viral replication and tumor cell proliferation.
Antiviral Properties
Recent studies have indicated that compounds similar to TBPC exhibit promising antiviral activity. For instance, derivatives of pyrimidine have shown significant efficacy against various viruses, including HIV and Hepatitis C virus (HCV). The mechanism often involves the inhibition of viral polymerases or proteases, crucial for viral replication.
| Compound | Virus Target | EC50 (μM) | Selectivity Index |
|---|---|---|---|
| TBPC | HIV | TBD | TBD |
| Similar Compound A | HCV | 3.98 | >105.25 |
| Similar Compound B | TMV | 58.7 | TBD |
Anticancer Activity
TBPC has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | Apoptosis induction |
| MCF10A (non-cancer) | >2.0 | Minimal effect, indicating selectivity |
Case Studies
- In Vitro Studies : A study conducted by MDPI highlighted the effectiveness of pyrimidine derivatives in inhibiting cell proliferation in various cancer cell lines, with TBPC showing competitive results against established anticancer agents like 5-Fluorouracil (5-FU) .
- Animal Models : In vivo studies using BALB/c nude mice demonstrated that TBPC could significantly reduce metastatic nodules formed by MDA-MB-231 cells, suggesting its potential as an effective therapeutic agent in treating triple-negative breast cancer (TNBC) .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The 4-cyano-6-methylpyrimidine core in the target compound balances electron withdrawal (cyano) with steric hindrance (methyl), enhancing stability compared to nitro-substituted analogues (e.g., ) while maintaining reactivity for nucleophilic substitutions.
Key Observations :
- Catalytic Systems : Palladium-based catalysts (e.g., ) achieve higher yields for arylpiperazine derivatives compared to copper-mediated aminations (e.g., ).
- Protecting Group Stability : The tert-butyl carbamate group remains intact under most conditions (e.g., ), though acidic or reductive environments may necessitate alternative strategies.
Stability and Reactivity
- Degradation Profiles: Unlike fluorophenyl-substituted analogues (e.g., ), the target compound’s 4-cyano-6-methylpyrimidine moiety likely resists hydrolysis in simulated gastric fluid due to the absence of labile oxazolidinone or triazole groups.
- Thermal Stability: Methyl and cyano substituents enhance thermal stability compared to nitro-containing derivatives (e.g., ), which may decompose exothermically under high temperatures.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Tert-butyl 4-(4-cyano-6-methylpyrimidin-2-yl)piperazine-1-carboxylate via nucleophilic substitution?
- Methodological Answer : The synthesis typically involves coupling a pyrimidine derivative (e.g., 4-cyano-6-methyl-2-chloropyrimidine) with tert-butyl piperazine-1-carboxylate under reflux conditions. Key variables include:
- Solvent : 1,4-Dioxane is commonly used due to its high boiling point and compatibility with SNAr reactions .
- Base : Potassium carbonate (K₂CO₃) facilitates deprotonation and accelerates substitution, with a molar ratio of 2:1 (base:substrate) .
- Temperature : Reactions are conducted at 110°C for 12 hours, achieving yields >80% . Microwave-assisted synthesis (100°C, 3 hours) can reduce reaction time while maintaining efficiency .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of techniques ensures structural validation:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns on the piperazine and pyrimidine rings (e.g., δ ~8.3 ppm for pyrimidine protons) .
- LCMS : Monitors reaction progress and verifies molecular ion peaks (e.g., m/z 372.2 [M+H]⁺) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing, refined using SHELXL .
Advanced Research Questions
Q. How can contradictory data between NMR and X-ray crystallography be resolved during structural analysis?
- Methodological Answer : Discrepancies often arise from dynamic effects in solution (NMR) vs. static crystal structures (X-ray). Strategies include:
- Cross-Validation : Use DFT calculations to compare experimental and theoretical NMR chemical shifts .
- SHELX Refinement : Apply restraints (e.g., ADPs, bond lengths) to improve model accuracy in SHELXL, especially for disordered regions .
- Variable-Temperature NMR : Identify conformational flexibility that may explain differences .
Q. What mechanistic strategies are employed to study this compound's interaction with biological targets like prolyl-hydroxylases?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ values using hypoxia-inducible factor (HIF) stabilization assays, as seen in prolyl-hydroxylase inhibitors .
- Docking Studies : Model interactions using software like AutoDock Vina, focusing on the pyrimidine ring's electron-deficient region for hydrogen bonding .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics between the compound and active sites .
Q. How does microwave irradiation compare to conventional heating in optimizing the synthesis of this compound?
- Methodological Answer :
- Microwave Advantages : Reduces reaction time (e.g., 3 hours vs. 12 hours) via uniform heating, enhancing yield reproducibility .
- Energy Efficiency : Lower solvent volumes and reduced side reactions (e.g., thermal decomposition) .
- Limitations : Scalability challenges for industrial applications due to specialized equipment requirements .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported yields for similar piperazine-pyrimidine derivatives?
- Methodological Answer :
- Variable Control : Standardize solvent purity (e.g., anhydrous 1,4-dioxane) and catalyst batch (e.g., Pd(PPh₃)₄ for cross-coupling) .
- Byproduct Analysis : Use HPLC to identify impurities (e.g., tert-butyl carbamate hydrolysis products) that may skew yields .
- Reaction Monitoring : Employ in situ FTIR to track intermediate formation and optimize quenching times .
Experimental Design Considerations
Q. What purification methods are recommended for isolating this compound?
- Methodological Answer :
- Chromatography : Silica gel chromatography with gradients of ethyl acetate/hexane (1:4 to 1:1) removes unreacted starting materials .
- Recrystallization : Use ethanol/water mixtures to obtain high-purity crystals for X-ray studies .
- Centrifugation : Separate inorganic salts (e.g., K₂CO₃) post-extraction to avoid column clogging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
